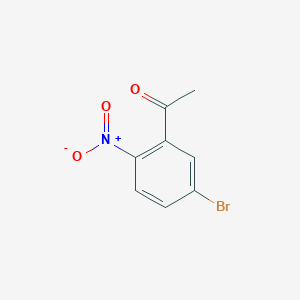
乙酰胺腙盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetimidohydrazide hydrochloride is a chemical compound belonging to the hydrazine family. It is known for its molecular formula C2H8ClN3 and a molecular weight of 109.56 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
科学研究应用
Acetimidohydrazide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to investigate its effects on different biological systems.
Industry: It is used in the production of various industrial chemicals and materials
作用机制
Mode of Action
It’s important to note that the mode of action of a compound refers to how it interacts with its target, and the changes that result from this interaction .
Biochemical Pathways
The biochemical pathways affected by Acetamidrazone HCl are not well-documented. Biochemical pathways refer to the series of chemical reactions occurring within a cell. In each pathway, a principal chemical is modified by chemical reactions, often through a series of several different reactions .
生化分析
Biochemical Properties
Acetimidohydrazide hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with enzymes such as hydrazone synthases, which catalyze the reaction between acetimidohydrazide hydrochloride and aldehydes or ketones to form hydrazones . This interaction is crucial for various biochemical assays and research applications. Additionally, acetimidohydrazide hydrochloride can interact with proteins and other biomolecules, forming stable complexes that are useful in studying protein-ligand interactions and enzyme kinetics .
Cellular Effects
Acetimidohydrazide hydrochloride has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . For example, acetimidohydrazide hydrochloride can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it has been observed to impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of acetimidohydrazide hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . For instance, acetimidohydrazide hydrochloride can inhibit the activity of certain hydrolases by binding to their active sites, preventing substrate access and subsequent catalysis . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, as acetimidohydrazide hydrochloride can influence the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetimidohydrazide hydrochloride can change over time due to its stability and degradation properties. It is generally stable under inert atmosphere and at low temperatures (2-8°C), but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that acetimidohydrazide hydrochloride can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of acetimidohydrazide hydrochloride vary with different dosages in animal models. At low doses, it can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, acetimidohydrazide hydrochloride can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
Acetimidohydrazide hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can participate in the synthesis and degradation of hydrazones, which are important intermediates in various biochemical reactions . Additionally, acetimidohydrazide hydrochloride can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites and overall metabolic balance .
Transport and Distribution
Within cells and tissues, acetimidohydrazide hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties, the presence of binding proteins, and the activity of transporters that mediate its uptake and efflux .
Subcellular Localization
The subcellular localization of acetimidohydrazide hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and influence cellular function . These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Acetimidohydrazide hydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxopropanoate with acetimidohydrazide hydrochloride in anhydrous ethanol at 80°C for 3 hours, followed by cooling and stirring for an additional 16 hours . Another method involves the reaction of acetimidohydrazide hydrochloride with oxalyl chloride in 1,2-dichloroethane, followed by purification via silica gel chromatography .
Industrial Production Methods
Industrial production methods for acetimidohydrazide hydrochloride typically involve large-scale synthesis using similar reaction conditions as mentioned above. The compound is produced in bulk quantities and purified to achieve high purity levels, often exceeding 95% .
化学反应分析
Types of Reactions
Acetimidohydrazide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of acetimidohydrazide hydrochloride include oxalyl chloride, triethylamine, and anhydrous ethanol . Reaction conditions often involve heating, cooling, and stirring to achieve the desired products.
Major Products Formed
The major products formed from the reactions of acetimidohydrazide hydrochloride depend on the specific reaction conditions and reagents used. For example, the reaction with ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxopropanoate yields a white solid product with a yield of 73% .
相似化合物的比较
Similar Compounds
Some compounds similar to acetimidohydrazide hydrochloride include:
- Acetamidrazone hydrochloride
- Ethanimidic acid, hydrazide, hydrochloride
- N-aminoacetamidine hydrochloride
Uniqueness
Acetimidohydrazide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its high purity levels further enhance its utility in different fields .
属性
CAS 编号 |
39254-63-2 |
|---|---|
分子式 |
C2H8ClN3 |
分子量 |
109.56 g/mol |
IUPAC 名称 |
N'-aminoethanimidamide;hydrochloride |
InChI |
InChI=1S/C2H7N3.ClH/c1-2(3)5-4;/h4H2,1H3,(H2,3,5);1H |
InChI 键 |
BDJHVZSZVZKIRK-UHFFFAOYSA-N |
SMILES |
CC(=NN)N.Cl |
手性 SMILES |
C/C(=N\N)/N.Cl |
规范 SMILES |
CC(=NN)N.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)


![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)
![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)







